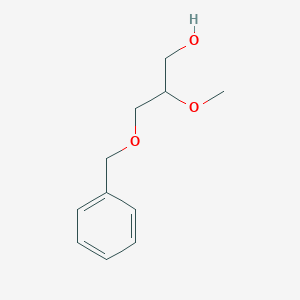
1-O-Benzyl-2-O-methylglycerol
Overview
Description
1-O-Benzyl-2-O-methylglycerol (BOMG) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It was first synthesized in 1995 by K. C. Nicolaou and his team at Rice University. BOMG is a derivative of glycerol and has a benzyl and methyl group attached to its hydroxyl groups.
Mechanism Of Action
The mechanism of action of 1-O-Benzyl-2-O-methylglycerol is not fully understood. However, it has been proposed that 1-O-Benzyl-2-O-methylglycerol may exert its effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical And Physiological Effects
1-O-Benzyl-2-O-methylglycerol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-O-Benzyl-2-O-methylglycerol has also been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-O-Benzyl-2-O-methylglycerol has been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages And Limitations For Lab Experiments
1-O-Benzyl-2-O-methylglycerol is a relatively simple compound to synthesize and can be produced in large quantities. However, its low solubility in water can make it difficult to work with in certain laboratory experiments.
Future Directions
There are several potential future directions for the study of 1-O-Benzyl-2-O-methylglycerol. One area of interest is the development of 1-O-Benzyl-2-O-methylglycerol derivatives with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of 1-O-Benzyl-2-O-methylglycerol is needed to fully understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 1-O-Benzyl-2-O-methylglycerol in humans.
Scientific Research Applications
1-O-Benzyl-2-O-methylglycerol has been studied for its potential therapeutic applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 1-O-Benzyl-2-O-methylglycerol has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
121348-74-1 |
|---|---|
Product Name |
1-O-Benzyl-2-O-methylglycerol |
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
XWFZEOQPMROJSH-UHFFFAOYSA-N |
SMILES |
COC(CO)COCC1=CC=CC=C1 |
Canonical SMILES |
COC(CO)COCC1=CC=CC=C1 |
synonyms |
1-B-2-MG 1-O-benzyl-2-O-methylglycerol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
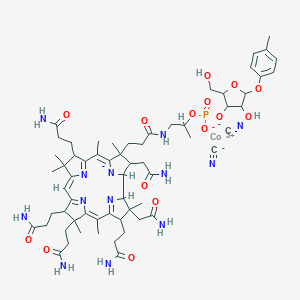
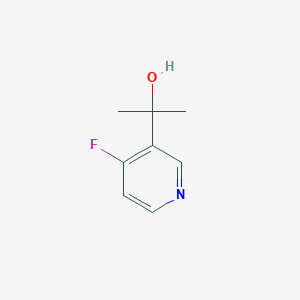
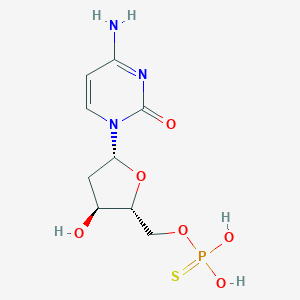
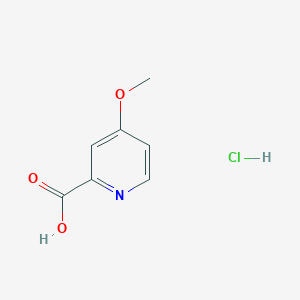
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)
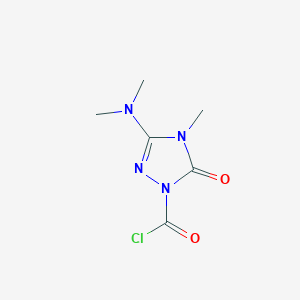


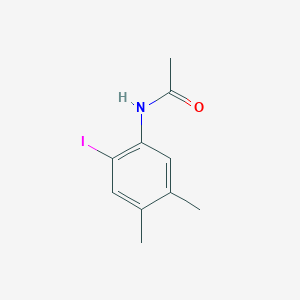
![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)